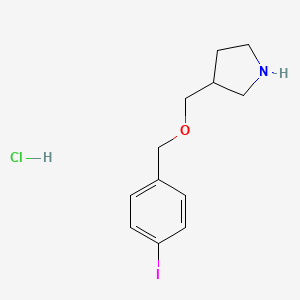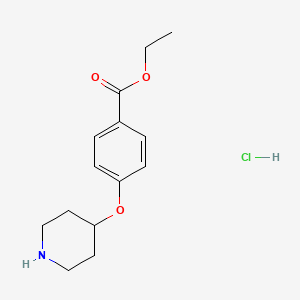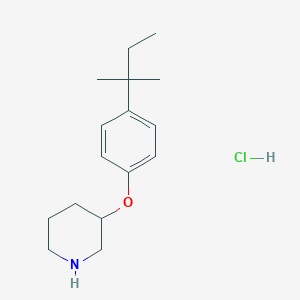![molecular formula C20H34ClNO B1397675 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220021-32-8](/img/structure/B1397675.png)
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride
Übersicht
Beschreibung
“4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS number 1220021-32-8 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Drug Development
- Synthesis as a Key Intermediate : It is used as a key intermediate in the synthesis of various compounds. For instance, it plays a role in the synthesis of Vandetanib, a drug used for certain types of cancer treatment. The synthesis process involves steps like acylation, sulfonation, and substitution, highlighting its versatility in organic synthesis (Wang, Wang, Tang, & Xu, 2015).
Use in Polymer Science
- Stabilizing Agent in Polymers : This compound is employed in the development of new combined phenol/hindered amine stabilizers for polymers. It shows potential in enhancing the stability and longevity of polymer-based products, especially against photo-oxidation and thermal degradation (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).
Catalysis and Chemical Reactions
- Catalyst in Chemical Reactions : Its derivatives are used as catalysts in various chemical reactions. For example, in the cross-metathesis of chiral N-tert-butylsulfinylhomoallylamines, leading to the synthesis of certain alkaloids (Gonzalez-Gomez, Foubelo, & Yus, 2008).
Pharmaceutical Research
- Pharmaceutical Applications : Derivatives of this compound, like paroxetine hydrochloride, are used as selective serotonin reuptake inhibitors, indicating its importance in the field of antidepressant drugs (Germann, Ma, Han, & Tikhomirova, 2013).
Electrochemical Studies
- Role in Electrochemical Processes : Studies also involve its role in electrochemical processes. For example, its derivatives are analyzed for their redox behavior and interaction with other chemical compounds (Richards & Evans, 1977).
Eigenschaften
IUPAC Name |
4-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)16-7-8-18(17(13-16)20(4,5)6)22-14-15-9-11-21-12-10-15;/h7-8,13,15,21H,9-12,14H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQWSJMDSZMPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397592.png)
![Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397593.png)
![2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397595.png)
![2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397596.png)
![4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397598.png)
![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)

![3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397606.png)
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397608.png)

![1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397612.png)
![1-[4-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397613.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397614.png)
